molecular formula C8H6Cl2O2 B1313971 6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 67471-04-9

6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No. B1313971
CAS RN: 67471-04-9
M. Wt: 205.03 g/mol
InChI Key: MSRYWCWCCLEHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound with the CAS Number: 67471-04-9 . It has a molecular weight of 205.04 and is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 6,7-dichloro-2,3-dihydro-1,4-benzodioxine . The InChI code is 1S/C8H6Cl2O2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2H2 .


Physical And Chemical Properties Analysis

6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine is a solid . It has a molecular weight of 205.04 .

Scientific Research Applications

Synthesis and Chemical Properties

New Synthetic Methods : Gabriele et al. (2006) developed a novel synthesis for 2,3-dihydrobenzo[1,4]dioxine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. This method showed significant stereoselectivity, producing Z isomers preferentially or exclusively, as confirmed by X-ray diffraction analysis (Gabriele et al., 2006).

Computational and Antibacterial Studies : Shinde et al. (2021) reported on the synthesis, computational analysis, and antibacterial/antifungal investigation of tri-fluorinated chalcones derived from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one. The study combined experimental and computational approaches to demonstrate these compounds' potential in antimicrobial applications (Shinde, Adole, & Jagdale, 2021).

Biological Applications

Antimicrobial Activity : The work by Shinde et al. (2021) extends to the exploration of the antimicrobial efficacy of novel compounds, highlighting the relevance of 2,3-dihydrobenzo[b][1,4]dioxine derivatives in combating microbial resistance. The detailed computational and experimental analysis sheds light on their mechanism of action and potential for therapeutic use (Shinde, Adole, & Jagdale, 2021).

Material Science and Catalysis

Catalytic Applications : Liu et al. (2013) explored spiroketals derived from Pestalotiopsis fici, presenting a biosynthetic hypothesis involving Diels-Alder reaction cascades. This research demonstrates the potential of chlorinated 2,3-dihydrobenzo[b][1,4]dioxine derivatives in synthesizing novel molecular structures with possible applications in catalysis and material science (Liu et al., 2013).

properties

IUPAC Name

6,7-dichloro-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRYWCWCCLEHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2O1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496352
Record name 6,7-Dichloro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine

CAS RN

67471-04-9
Record name 6,7-Dichloro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 5',6'-dichloro-2',3'-ethylenedioxy-4'-nitroacetophenone can be prepared by chlorinating 1,4-benzodioxane to give 6,7-dichloro-1,4-benzodioxane and then acetylating. The chlorination can be carried out by treating the benzodioxane with chlorine gas in acetic acid at 0 to 20° C. and requires 1 to 8 hours. The acetylation can be effected by reacting the 6,7-dichloro-1,4-benzodioxane with acetyl chloride in the presence of a Lewis acid in a suitable solvent (e.g., 1,2-dichloroethane, carbon disulfide, nitrobeanzene, etc.) at 20 to 40° C. and requires 24 to 48 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine
Reactant of Route 2
Reactant of Route 2
6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine
Reactant of Route 3
6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine
Reactant of Route 4
6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine
Reactant of Route 5
6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine
Reactant of Route 6
6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine

Citations

For This Compound
2
Citations
SP Rekowski, AA Wani, J Conrad, PV Bharatam… - Tetrahedron, 2020 - Elsevier
A transition metal-free, diastereospecific reaction between substituted (Z)-1,2-dibromo-3-phenyl-2-propenes and substituted catechols using Cs 2 CO 3 as a base at 140 C for 18 h …
Number of citations: 3 www.sciencedirect.com
CP Frias - 2018 - stax.strath.ac.uk
Boronic acids and derivatives are one of the most useful classes of compounds in organic synthesis. Methodologies involving diboron systems have emerged recently as a rapid and …
Number of citations: 0 stax.strath.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.